

Molecular structure and chemical properties of (S)-SNAP5114

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An In-depth Technical Guide to (S)-SNAP5114

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **(S)-SNAP5114**, a selective inhibitor of the GABA transporter GAT-3. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

(S)-SNAP5114, with the chemical name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C30H35NO6, and it has a molecular weight of 505.61 g/mol .[2] The structure features a nipecotic acid moiety linked to a bulky tris(4-methoxyphenyl)methoxyethyl group, which contributes to its selectivity.[3][4]

Table 1: Physicochemical Properties of (S)-SNAP5114



Property	Value	Source
Chemical Name	(S)-1-(2-(tris(4- methoxyphenyl)methoxy)ethyl) piperidine-3-carboxylic acid	[1]
Molecular Formula	C30H35NO6	[2]
Molecular Weight	505.61 g/mol	[2]
CAS Number	157604-55-2	[2]
Canonical SMILES	OC([C@@H]1CN(CCOC(C(C= C2)=CC=C2OC) (C(C=C3)=CC=C3OC)C(C=C4)=CC=C4OC)CCC1)=O	[1]
InChI Key	VDLDUZLDZBVOAS- QFIPXVFZSA-N	
Purity	≥98% (HPLC)	
Solubility	<25.28 mg/mL in ethanol; <50.56 mg/mL in DMSO	[1]
Storage	Store at -20°C	[2]

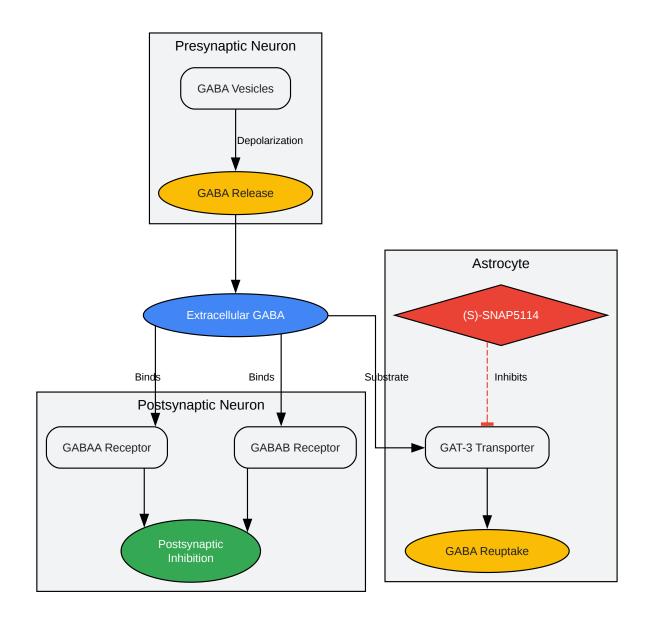
It is important to note that while **(S)-SNAP5114** is a valuable research tool, it has been reported to have poor chemical stability and limited brain penetration, which can be a constraint for in vivo applications.[4][5][6]

Mechanism of Action and Signaling Pathway

(S)-SNAP5114 is a selective inhibitor of GABA transport, primarily targeting the GABA transporter 3 (GAT-3).[1] GABA transporters are crucial for regulating the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft and extrasynaptic space.[5] By inhibiting GAT-3, which is predominantly expressed on astrocytes, (S)-SNAP5114 prevents the reuptake of GABA from the extracellular space.[5] This leads to an elevation of ambient GABA levels, thereby enhancing tonic inhibitory neurotransmission through the activation of both ionotropic GABAA and metabotropic GABAB receptors.[7][8]



Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[3] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing GABA transport.[3]



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Caption: GABA signaling and inhibition by **(S)-SNAP5114**.



Quantitative Data

(S)-SNAP5114 exhibits selectivity for GAT-3 and GAT-2 over GAT-1. Its inhibitory potency is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 2: Inhibitory Potency (IC50) of (S)-SNAP5114 on GABA Transporters

Transporter	Species	IC50 (μM)	pIC50	Source
hGAT-3	Human	5	-	[1][2]
rGAT-2	Rat	21	-	[1][2]
hGAT-1	Human	388	-	[1][2]
mGAT-1	Mouse	-	4.07 ± 0.09	[7]
mGAT-2	Mouse	-	56% inhibition at 100μΜ	[7]
mGAT-3	Mouse	-	5.29 ± 0.04	[7]
mGAT-4	Mouse	-	5.71 / 5.81 ± 0.10	[1][7]

In vivo studies have demonstrated the anticonvulsant effects of **(S)-SNAP5114**. In DBA/2 mice, it inhibited sound-induced convulsions in a dose-dependent manner with an ED50 value of 110 μ mol/kg.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **(S)-SNAP5114**.

In Vitro [3H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on specific GABA transporters expressed in a cell line.



· Cell Culture and Transfection:

- Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are stably transfected with the cDNA encoding the desired human or murine GABA transporter (e.g., hGAT-3).[7]

Assay Procedure:

- Transfected cells are seeded into 24- or 48-well plates and grown to confluence.
- On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).[4]
- Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of (S)-SNAP5114 or vehicle control.
- The uptake reaction is initiated by adding a solution containing a low concentration of [3H]GABA (radiolabeled GABA).[7]
- The reaction is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at room temperature or 37°C.
- Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
- Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a nonselective GAT inhibitor (e.g., tiagabine).
- The percentage of inhibition for each concentration of (S)-SNAP5114 is calculated.



 IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

In Vivo Antinociceptive Activity Assessment

This protocol describes a general workflow for evaluating the pain-relieving effects of **(S)-SNAP5114** in a rat model of neuropathic pain.[8]

- Animal Model:
 - Male Sprague-Dawley rats are used.[8]
 - Neuropathic pain is induced via a chronic constriction injury (CCI) to the sciatic nerve.[8]
- Drug Administration:
 - (S)-SNAP5114 is dissolved in a suitable vehicle (e.g., saline).
 - The compound is administered intrathecally at various doses (e.g., 10, 50, 100, 200 μg) to the lumbar spinal cord.[8]
- Behavioral Testing:
 - Mechanical Allodynia: Assessed using the electronic von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[8]
 - Thermal Hyperalgesia: Assessed using the plantar test, which measures the paw withdrawal latency from a radiant heat source.[8]
 - Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points after administration.
- Mechanism Confirmation (Antagonist Studies):
 - To confirm that the effects are mediated by GABA receptors, a GABAA receptor antagonist (e.g., bicuculline) or a GABAB receptor antagonist (e.g., CGP35348) is administered prior to (S)-SNAP5114.[8]

Foundational & Exploratory



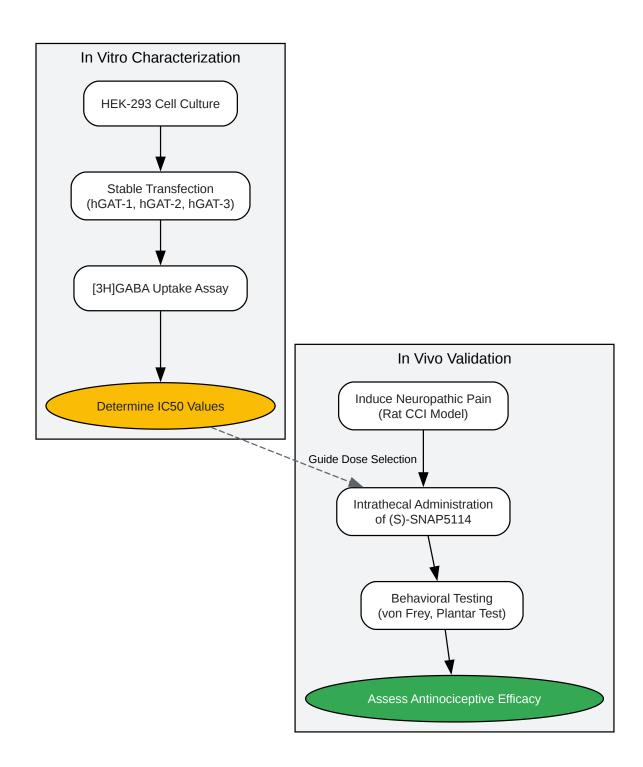


 A reversal of the antinociceptive effects of (S)-SNAP5114 by the antagonists indicates a GABAergic mechanism.[8]

• Data Analysis:

- Behavioral responses (withdrawal thresholds or latencies) are recorded and analyzed.
- Statistical comparisons are made between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).





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Caption: Experimental workflow for **(S)-SNAP5114** evaluation.



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